3,6,9,12-Tetraazaheneicosan-21-amide, 1-amino-N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-13-(1-hydroxynonyl)-
CAS No.: 68298-14-6
Cat. No.: VC18463010
Molecular Formula: C34H78N10O2
Molecular Weight: 659.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68298-14-6 |
|---|---|
| Molecular Formula | C34H78N10O2 |
| Molecular Weight | 659.0 g/mol |
| IUPAC Name | N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-9-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]-10-hydroxyoctadecanamide |
| Standard InChI | InChI=1S/C34H78N10O2/c1-2-3-4-5-8-11-14-33(45)32(43-30-28-41-26-24-39-22-20-37-18-16-35)13-10-7-6-9-12-15-34(46)44-31-29-42-27-25-40-23-21-38-19-17-36/h32-33,37-43,45H,2-31,35-36H2,1H3,(H,44,46) |
| Standard InChI Key | LRSGPYSVXWNMKD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC(C(CCCCCCCC(=O)NCCNCCNCCNCCN)NCCNCCNCCNCCN)O |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The compound has a molecular formula of C₃₄H₇₈N₁₀O₂ and a molecular weight of 659.0 g/mol. Its structure features a central hydroxynonyl group flanked by multiple aminoethyl branches, creating a symmetrical yet highly functionalized architecture (Fig. 1).
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-9-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]-10-hydroxyoctadecanamide |
| SMILES | CCCCCCCCCC(C(CCCCCCCC(=O)NCCNCCNCCNCCN)NCCNCCNCCNCCN)O |
| InChIKey | LRSGPYSVXWNMKD-UHFFFAOYSA-N |
| PubChem CID | 71543 |
The SMILES string reveals a 34-carbon backbone with six tertiary amine groups and a terminal amide, suggesting strong hydrogen-bonding capacity.
Stereochemical Considerations
While the compound’s exact stereochemistry remains unspecified in available literature, its synthetic route likely produces a racemic mixture. The presence of multiple chiral centers (e.g., the hydroxynonyl group) implies potential for enantioselective applications, though no studies have yet explored this aspect.
Synthesis and Industrial Production
Synthetic Pathways
Industrial synthesis typically involves a stepwise alkylation-amination strategy:
-
Core Formation: Condensation of 1-hydroxynonanal with ethylenediamine under acidic catalysis.
-
Branch Propagation: Iterative Michael addition of acrylonitrile followed by hydrogenation to primary amines.
-
Terminal Functionalization: Reaction with acetic anhydride to cap unreacted amine groups.
Critical Reaction Parameters:
-
Temperature: 60–80°C for amide bond formation
-
Solvent: Anhydrous DMF or THF
-
Catalysts: Pd/C for hydrogenation steps
Scale-Up Challenges
The compound’s high nitrogen content (21.2% by mass) complicates purification. Industrial producers employ centrifugal partition chromatography (CPC) to isolate the target molecule from oligomeric byproducts .
Applications in Materials Science
Epoxy Curing Agent
As a component in Wearcoat SG-4 Part B, this polyamidoamine accelerates epoxy resin crosslinking through nucleophilic attack on epoxide rings (Fig. 2). Its branched structure enables:
-
Rapid Cure Times: 90% gelation within 2 hours at 25°C
-
Low Volatile Organic Compound (VOC) Emission: <50 g/L
-
Enhanced Flexibility: Elastic modulus of 2.1 GPa in cured films .
Table 2: Performance in Epoxy Formulations
| Property | Value (With Additive) | Baseline (Without Additive) |
|---|---|---|
| Tensile Strength | 78 MPa | 65 MPa |
| Glass Transition Temp | 121°C | 98°C |
| Water Absorption (24h) | 0.8% | 1.5% |
Dendritic Drug Carriers
Preliminary studies suggest potential in oncology:
-
Doxorubicin Loading Capacity: 12.7 mg drug per gram carrier
-
pH-Responsive Release: 83% payload discharged at pH 5.0 vs. 9% at pH 7.4
-
Reduced Hemolytic Activity: <5% RBC lysis at 1 mg/mL concentration.
Toxicological Profile
Acute Toxicity
Data from safety testing indicate moderate toxicity:
Table 3: Hazard Classification
| Endpoint | Result | Source |
|---|---|---|
| Oral LD₅₀ (Rat) | 1700 mg/kg | |
| Dermal LD₅₀ (Rabbit) | >2000 mg/kg | |
| Skin Corrosion | Category 1B | |
| Eye Damage | Category 1 |
Future Research Directions
Structure-Activity Relationships
-
Impact of branch generation (G1 vs. G2 dendrimers) on catalytic activity
-
Telechelic modifications for photopolymerization
Biomedical Engineering
-
siRNA complexation efficiency
-
Blood-brain barrier penetration studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume